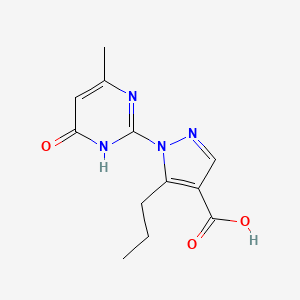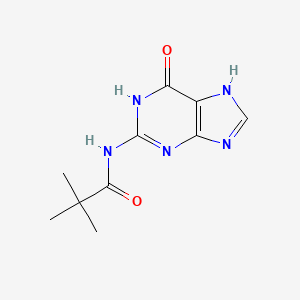
N2-Pivaloylguanine
Vue d'ensemble
Description
N2-Pivaloylguanine is a chemical compound with the molecular formula C10H13N5O2 . It is used in various research and industrial applications .
Synthesis Analysis
The synthesis of this compound involves several steps . The reaction conditions include heating with pyridine for 3 hours . The yield of the synthesis process is approximately 91% .Molecular Structure Analysis
This compound has a molecular weight of 235.24 g/mol . Its InChI code is 1S/C10H13N5O2/c1-10(2,3)8(17)15-9-13-6-5(7(16)14-9)11-4-12-6/h4H,1-3H3,(H3,11,12,13,14,15,16,17) . Modifications of guanine at the C6 position are generally unfavorable, while modifications at the C8 and C2 positions yield compounds that rival guanine with respect to binding affinity .Physical And Chemical Properties Analysis
This compound has a molecular weight of 235.25 . It is recommended to be stored at a temperature of 28°C .Applications De Recherche Scientifique
Synthesis of Antitumor Agents
N2-Pivaloylguanine derivatives have been used in the synthesis of antitumor agents. For instance, a compound prepared from 2-pivaloyl-7-deazaguanine showed potential as an antitumor agent with primary action at thymidylate synthase, indicating its promise for clinical evaluation (Taylor et al., 1992).Chemical Synthesis and Reactivity Studies
This compound has been instrumental in regioselective chemical reactions, such as O6-diphenylcarbamoylation of 7-deazaguanine derivatives. This demonstrates its utility in selective chemical synthesis and understanding molecular reactivity (Oka et al., 2020).Phosphatidylinositol-4-Kinase Inhibitors
This compound derivatives have been used in the synthesis of phosphatidylinositol-4-kinase inhibitors, showcasing its relevance in developing novel inhibitors for therapeutic purposes (Shih & Hu, 1994).Photochemical Reactivity and Phototoxic Activity
Studies on the photochemical properties of this compound derivatives contribute to understanding the phototoxic activities of certain prodrugs, especially in relation to UVA radiation and DNA damage (Ashwood et al., 2017).Enhancement of Binding Affinity in Oligonucleotides
This compound derivatives have been used to modify oligonucleotides, enhancing their binding affinity when hybridized to complementary DNA, which is significant in genetic studies and therapies (Ramasamy et al., 1994).Antimicrobial and Antioxidant Studies
Derivatives of N-pivaloyl-N′-pyridylguanidine, including this compound, have been synthesized and tested for their antimicrobial and antioxidant properties, indicating potential applications in combating infections and oxidative stress (Said et al., 2013).NMR Spectroscopy and Tautomerism Studies
This compound has been observed in tautomeric forms using NMR spectroscopy, aiding in understanding its structural dynamics and properties (Yang et al., 2013).
Mécanisme D'action
Target of Action
The primary target of N2-Pivaloylguanine is the Guanine Riboswitch . Riboswitches are important model systems for the development of approaches to search for RNA-targeting therapeutics . The Guanine Riboswitch is a highly structured sequence generally found in bacterial mRNA leader sequences, that specifically binds a small organic metabolite or cation .
Mode of Action
This compound interacts with its target, the Guanine Riboswitch, by binding to it . Surprisingly, this compound completely disrupts a key Watson–Crick pairing interaction between the ligand and RNA . This disruption significantly affects the ligand binding pocket of the Guanine Riboswitch .
Biochemical Pathways
The biochemical pathways affected by this compound involve the modulation of transcriptional termination as efficiently as guanine . This means that this compound can influence the process of transcription in the cell, which is the first step in gene expression.
Result of Action
The result of this compound’s action is the disruption of a key Watson–Crick pairing interaction between the ligand and RNA . This disruption significantly affects the ligand binding pocket of the Guanine Riboswitch , which in turn modulates transcriptional termination as efficiently as guanine .
Propriétés
IUPAC Name |
2,2-dimethyl-N-(6-oxo-1,7-dihydropurin-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-10(2,3)8(17)15-9-13-6-5(7(16)14-9)11-4-12-6/h4H,1-3H3,(H3,11,12,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIQXUWLRNVMLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(C(=O)N1)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



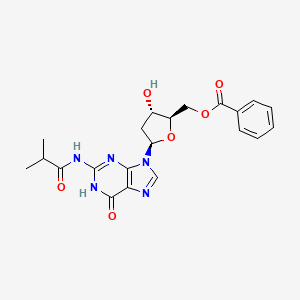


![2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid](/img/structure/B1436690.png)
![3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1436693.png)
![6-methyl-1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436695.png)
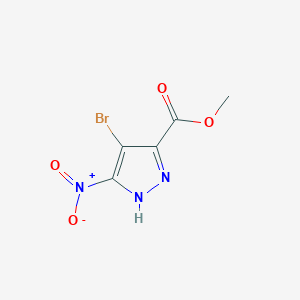
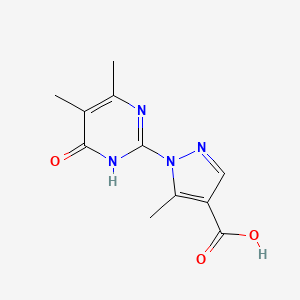

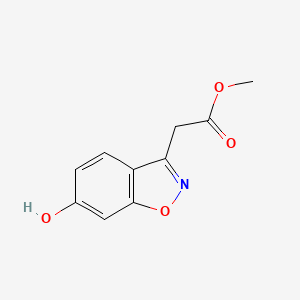

![1-methyl-3-(methylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436708.png)

